1-(3-Cyclopropylphenyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a cyclopentane ring bearing a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(3-Cyclopropylphenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes:
Palladium-Catalyzed Hydrocarboxylation: This method involves the hydrocarboxylation of cyclopentene using carbon monoxide and water in the presence of a palladium catalyst.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to produce the desired carboxylic acid.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced catalytic systems.
Analyse Chemischer Reaktionen
1-(3-Cyclopropylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with the major products being ketones, alcohols, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopropylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Cyclopropylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl and cyclopropyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyclopropylphenyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopentanecarboxylic acid: This compound lacks the phenyl and cyclopropyl groups, making it less complex and with different reactivity.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a cyclopropyl group, leading to different electronic and steric properties.
The uniqueness of this compound lies in its combination of the cyclopropyl and phenyl groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C15H18O2 |
---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
1-(3-cyclopropylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c16-14(17)15(8-1-2-9-15)13-5-3-4-12(10-13)11-6-7-11/h3-5,10-11H,1-2,6-9H2,(H,16,17) |
InChI-Schlüssel |
PTJBKWQDBGNKNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC(=C2)C3CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.